molecular formula C9H14N4O B3351587 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide CAS No. 37642-55-0

5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide

Cat. No. B3351587
CAS RN: 37642-55-0
M. Wt: 194.23 g/mol
InChI Key: ZPQLACOBBQASMU-UHFFFAOYSA-N
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Description

5-Amino-1-cyclopentyl-1H-imidazole-4-carboxamide is a chemical compound with the molecular formula C9H14N4O . It has an average mass of 194.234 Da and a monoisotopic mass of 194.116760 Da .


Molecular Structure Analysis

The molecular structure of 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide consists of a cyclopentyl group attached to the 1-position of an imidazole ring, which also carries an amino group at the 5-position and a carboxamide group at the 4-position .


Physical And Chemical Properties Analysis

5-Amino-1-cyclopentyl-1H-imidazole-4-carboxamide is a solid compound . It has a molecular formula of C9H14N4O, an average mass of 194.234 Da, and a monoisotopic mass of 194.116760 Da .

Safety And Hazards

While specific safety and hazard information for 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide is not available, similar compounds such as 4-Aminoimidazole-5-carboxamide have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-amino-1-cyclopentylimidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-8-7(9(11)14)12-5-13(8)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQLACOBBQASMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC(=C2N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296060
Record name 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide

CAS RN

37642-55-0
Record name NSC107378
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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